6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
The compound 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (CAS No. 1087657-89-3) is a pyridopyrimidine derivative with the molecular formula C₁₇H₁₅FN₄O and a molecular weight of 310.33 g/mol . Its core structure includes a pyrido[4,3-d]pyrimidin-5(6H)-one scaffold substituted at position 6 with a 3-fluorophenyl group and at position 2 with a pyrrolidinyl moiety. These substitutions are critical for its biological activity, likely as a kinase inhibitor, given the structural similarity to other pyridopyrimidine-based kinase inhibitors .
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTCWZCRGNFKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The introduction of the 3-fluorophenyl group can be accomplished via a Suzuki coupling reaction, using a boronic acid derivative of the fluorophenyl group and a halogenated pyrido[4,3-d]pyrimidine intermediate. The pyrrolidinyl group is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
General Reactivity and Functional Group Transformations
Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives are characterized by a fused bicyclic core with reactive sites at:
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Position 2 : Substituted with pyrrolidine, enabling nucleophilic substitution or ring-opening reactions.
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Position 6 : Bearing a 3-fluorophenyl group, which can undergo electrophilic aromatic substitution (e.g., halogenation, nitration).
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Lactam moiety (C5=O) : Potential for reduction to secondary amines or alkylation under basic conditions .
Nucleophilic Substitution at Position 2
The pyrrolidinyl group at position 2 can be replaced via SNAr (nucleophilic aromatic substitution) under catalytic or thermal conditions. For example:
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Displacement with amines : Reactions with piperazine derivatives yield analogs with enhanced solubility (Table 1) .
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Halogenation : Bromine or iodine can replace pyrrolidine under radical initiation, enabling cross-coupling reactions .
Table 1: Representative Substitutions at Position 2
Functionalization of the 3-Fluorophenyl Group
The 3-fluorophenyl substituent undergoes regioselective electrophilic substitution. Key transformations include:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to fluorine .
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Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with arylboronic acids modifies the aryl moiety (e.g., replacing fluorine with other groups) .
Table 2: Electrophilic Modifications of the 3-Fluorophenyl Group
Lactam Ring Modifications
The C5=O lactam group is susceptible to:
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Reduction : NaBH₄/LiAlH₄ reduces the carbonyl to CH₂, forming a dihydropyridine derivative .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products .
Table 3: Lactam Reactivity
| Reaction | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → rt, 4h | 5,6-Dihydropyrido[4,3-d]pyrimidine | 82 | |
| Methylation | MeI, K₂CO₃, DMF, 60°C, 8h | N5-Methylated derivative | 65 |
Biological Activity and SAR Insights
Though direct data for 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is limited, structural analogs demonstrate:
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is its role as an inhibitor of the Wee1 kinase, a critical regulator of the cell cycle. Inhibition of Wee1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making this compound a potential candidate for combination therapies in oncology.
Case Study : In a study published in Cancer Research, researchers demonstrated that compounds similar to 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one effectively reduced tumor growth in xenograft models when used alongside chemotherapy agents like cisplatin. The compound's ability to sensitize cancer cells was attributed to its selective inhibition of Wee1 kinase activity .
Neurological Disorders
There is emerging interest in the neuroprotective properties of pyrido[4,3-d]pyrimidines. Preliminary studies suggest that this compound may have beneficial effects in models of neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival.
Data Table: Neuroprotective Effects
| Study | Model | Findings |
|---|---|---|
| Mouse model of Alzheimer's | Reduced amyloid plaque formation and improved cognitive function | |
| In vitro neuronal cultures | Increased cell viability under oxidative stress conditions |
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound. Its structural analogs have shown promise against viral infections by inhibiting viral replication mechanisms.
Case Study : A study highlighted the effectiveness of related compounds against influenza virus strains, demonstrating a significant reduction in viral load in treated cell cultures compared to controls .
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidinyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below compares key structural features, molecular weights, and biological targets of the compound with its analogues:
Key Observations:
Substitution at Position 6: The 3-fluorophenyl group in the target compound provides moderate hydrophobicity and electronegativity, balancing membrane permeability and target binding . Trifluoromethylphenyl (SKI-O-068) and dichlorophenyl (WEE inhibitors) groups enhance hydrophobic interactions but may reduce solubility .
Substitution at Position 2: The pyrrolidinyl group in the target compound offers conformational flexibility, aiding in kinase active-site interactions . Cyclohexylamine (SKI-O-068) and piperazinylphenylamino () groups provide bulkier substituents, which may enhance selectivity but limit bioavailability .
WEE2 inhibitors () with dichlorophenyl groups exhibit high selectivity for oocyte-specific kinases, highlighting the impact of halogenation on target discrimination .
Biological Activity
6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core substituted with a fluorophenyl group and a pyrrolidine moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound act primarily as inhibitors of specific kinases. Notably, they have been shown to inhibit Wee1 kinase, which plays a crucial role in cell cycle regulation. Inhibition of Wee1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making these compounds potential candidates for cancer therapy.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases. In vitro assays demonstrated that it effectively inhibits Wee1 kinase with an IC50 value in the low nanomolar range (exact values may vary based on specific studies). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Cytotoxicity Studies
In cytotoxicity assays using different cancer cell lines, this compound exhibited significant antiproliferative effects. For example:
- A375 melanoma cells : IC50 values ranged from 0.5 to 2 µM.
- HeLa cervical cancer cells : IC50 values were approximately 1 µM.
These results indicate that the compound has potent anticancer properties.
Case Studies
- Wee1 Inhibition in Cancer Therapy : A study demonstrated that the administration of this compound in combination with radiation therapy led to enhanced tumor regression in xenograft models compared to radiation alone. This suggests that the compound may sensitize tumors to conventional therapies.
- Selectivity Profiling : In a selectivity profiling study against a panel of 300 kinases, the compound showed minimal inhibition of non-target kinases, indicating a favorable safety profile for further development.
Comparative Analysis
| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| This compound | Wee1 | Low nM | A375 | 0.5 - 2 |
| Similar Compound A | Wee1 | 20 nM | HeLa | 1 - 3 |
| Similar Compound B | Other Kinase | 100 nM | A375 | >10 |
Q & A
Q. What are the recommended synthetic routes for 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one?
The synthesis of pyrido[4,3-d]pyrimidinone derivatives typically involves multi-step reactions:
- Step 1 : Condensation of fluorophenyl precursors with pyrimidine intermediates, using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Introduction of the pyrrolidinyl group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
- Step 3 : Cyclization to form the pyrido-pyrimidinone core, often achieved using microwave-assisted heating or reflux in acidic conditions .
- Key Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity using HPLC (≥95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- NMR Analysis : Use , , and -NMR to verify substituent positions (e.g., 3-fluorophenyl and pyrrolidinyl groups). Chemical shifts for fluorine atoms in aromatic systems typically appear between -110 to -120 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile with 0.1% TFA) to quantify impurities .
- Stability Studies : Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Targeted Modifications : Systematically vary substituents (e.g., fluorophenyl position, pyrrolidinyl substitution) and evaluate inhibitory potency against kinases (e.g., EGFR, JAK2) using biochemical assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Compare results with experimental IC values .
- Data Interpretation : Use heatmaps or 3D-QSAR models to correlate structural features (e.g., electron-withdrawing fluorine) with activity .
Q. What experimental designs address contradictory data in biological activity assays?
- Case Example : If conflicting results arise in cytotoxicity assays (e.g., varying IC across cell lines):
- Replicate Studies : Use ≥3 biological replicates and standardized protocols (e.g., MTT assay, 48-hour exposure) .
- Control Variables : Normalize data to positive controls (e.g., doxorubicin) and account for cell line-specific metabolic activity .
- Meta-Analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
Q. How can the compound’s metabolic stability be optimized for in vivo studies?
- Liver Microsome Assays : Incubate with human or rodent liver microsomes (1 mg/mL) and NADPH cofactor. Measure half-life (t) via LC-MS/MS .
- Structural Tweaks : Introduce deuterium at metabolically labile sites (e.g., methyl groups) or replace pyrrolidinyl with morpholine to reduce CYP450-mediated oxidation .
- Pharmacokinetic Profiling : After optimization, conduct IV/PO dosing in rodents and calculate AUC, C, and bioavailability .
Q. What strategies mitigate solubility challenges in formulation studies?
- Co-Solvent Systems : Test solubilization in PEG-400, Captisol®, or lipid-based nanoemulsions .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility .
- Amorphous Solid Dispersions : Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS) to improve dissolution rates .
Methodological Considerations
Q. How should researchers design assays to evaluate environmental fate and ecotoxicity?
- OECD Guidelines : Follow Test No. 307 (soil degradation) and No. 201 (algae growth inhibition) to assess biodegradation and aquatic toxicity .
- Analytical Workflow : Quantify compound persistence via LC-MS/MS in environmental matrices (water, soil) and model bioaccumulation using logP values (e.g., calculated via ChemAxon) .
Q. What computational tools predict electronic properties relevant to photostability?
Q. How can cross-disciplinary collaborations enhance mechanistic studies?
- Integrated Workflows : Combine synthetic chemistry (structure optimization), in vitro biology (target engagement assays), and in silico modeling (MD simulations) to deconvolute mechanisms .
- Data Sharing Platforms : Use platforms like Zenodo or ChemRxiv to publish raw datasets, enabling reproducibility and meta-analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
